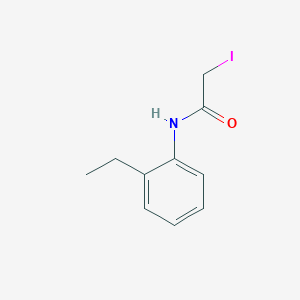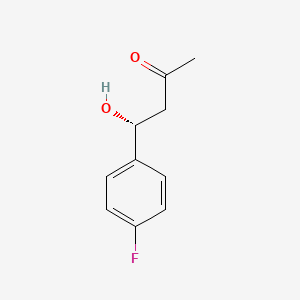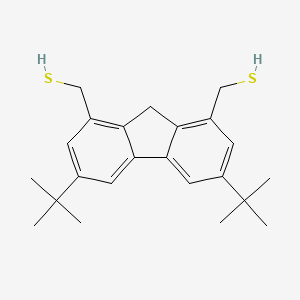![molecular formula C50H62Se4 B12584428 1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) CAS No. 586364-24-1](/img/structure/B12584428.png)
1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with methyleneselanyl groups and tert-butylbenzene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of benzene-1,2,4,5-tetracarboxylic acid with methyleneselanyl reagents under controlled conditions to form the desired tetrakis(methyleneselanyl) derivative. This intermediate is then reacted with 4-tert-butylbenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The methyleneselanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methyleneselanyl groups to selenides.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) involves its interaction with molecular targets and pathways. The methyleneselanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a similar tert-butyl group but lacking the methyleneselanyl and benzene-1,2,4,5-tetrayl core.
Benzene-1,2,4,5-tetracarboxylic acid: A precursor in the synthesis of the target compound, featuring a benzene ring with carboxylic acid groups.
Methyleneselanyl derivatives: Compounds containing methyleneselanyl groups, which share some chemical properties with the target compound.
Uniqueness
1,1’,1’‘,1’‘’-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene) is unique due to its combination of methyleneselanyl groups and tert-butylbenzene units, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
586364-24-1 |
|---|---|
Molekularformel |
C50H62Se4 |
Molekulargewicht |
978.9 g/mol |
IUPAC-Name |
1,2,4,5-tetrakis[(4-tert-butylphenyl)selanylmethyl]benzene |
InChI |
InChI=1S/C50H62Se4/c1-47(2,3)39-13-21-43(22-14-39)51-31-35-29-37(33-53-45-25-17-41(18-26-45)49(7,8)9)38(34-54-46-27-19-42(20-28-46)50(10,11)12)30-36(35)32-52-44-23-15-40(16-24-44)48(4,5)6/h13-30H,31-34H2,1-12H3 |
InChI-Schlüssel |
RDAHZUJTGRTYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se]CC2=CC(=C(C=C2C[Se]C3=CC=C(C=C3)C(C)(C)C)C[Se]C4=CC=C(C=C4)C(C)(C)C)C[Se]C5=CC=C(C=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
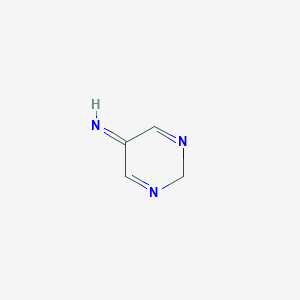
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
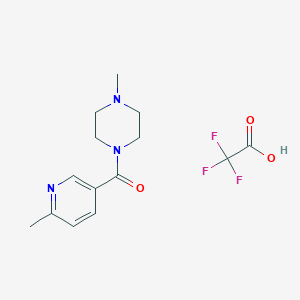
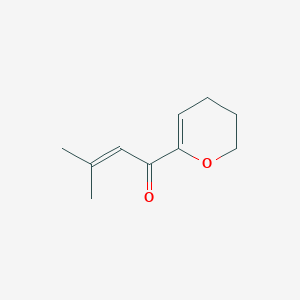
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)
